N-benzyl-N-methyl-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide
Overview
Description
N-benzyl-N-methyl-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide is a complex organic compound that features a benzyl group, a methyl group, and a sulfonamide group attached to a thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methyl-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of benzyl chloride with methylamine to form N-benzyl-N-methylamine. This intermediate is then reacted with 4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidine-2-sulfonyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-methyl-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-benzyl-N-methyl-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-N-methyl-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-methyl-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide
- N-benzyl-2-methyl-4-nitroaniline
- 4-methylbenzylamine-4-methyl-benzenesulfonamide
Uniqueness
This compound is unique due to its combination of a thiazolidine ring and a sulfonamide group. This structural feature imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Properties
IUPAC Name |
N-benzyl-N-methyl-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S2/c1-14-13-26(22,23)20(18(14)21)16-8-10-17(11-9-16)27(24,25)19(2)12-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJUBTSPADIQEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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